Nonasaccharide Glc4Xyl3Gal2
Description
Properties
IUPAC Name |
2-[2-[[3-[6-[[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4-dihydroxy-5-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]-4,5-dihydroxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H86O43/c52-1-13-22(61)25(64)33(72)45(85-13)93-41-20(59)11(56)5-79-50(41)82-8-17-39(91-47-35(74)27(66)24(63)16(87-47)7-81-44-32(71)19(58)10(55)4-78-44)30(69)37(76)49(89-17)92-40-18(88-48(36(75)29(40)68)90-38-15(3-54)84-43(77)31(70)28(38)67)9-83-51-42(21(60)12(57)6-80-51)94-46-34(73)26(65)23(62)14(2-53)86-46/h10-77H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCHIGXDTVYEEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)O)CO)COC6C(C(C(CO6)O)O)OC7C(C(C(C(O7)CO)O)O)O)COC8C(C(C(CO8)O)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H86O43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90659940 | |
| Record name | Hexopyranosyl-(1->2)pentopyranosyl-(1->6)-[hexopyranosyl-(1->2)pentopyranosyl-(1->6)-[pentopyranosyl-(1->6)hexopyranosyl-(1->4)]hexopyranosyl-(1->4)]hexopyranosyl-(1->4)hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1387.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129865-06-1 | |
| Record name | Hexopyranosyl-(1->2)pentopyranosyl-(1->6)-[hexopyranosyl-(1->2)pentopyranosyl-(1->6)-[pentopyranosyl-(1->6)hexopyranosyl-(1->4)]hexopyranosyl-(1->4)]hexopyranosyl-(1->4)hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Elucidation Methodologies in Glycoscience
Advanced Spectroscopic Approaches for Nonasaccharide Glc4Xyl3Gal2 Structural Determination
Spectroscopic techniques are fundamental to glycan analysis, providing detailed information at the atomic and molecular levels. glycopedia.eu For a nonasaccharide, these methods are indispensable for piecing together its complex architecture.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and conformational analysis of oligosaccharides. glycoforum.gr.jp It is a non-destructive method that provides comprehensive data on the number of sugar residues, monosaccharide composition, sequence, anomeric configuration (whether the linkage is α or β), and the positions of glycosidic bonds. glycopedia.eu
For a molecule like this compound, a suite of 1D and 2D NMR experiments is employed. nih.govresearchgate.net The process typically begins with a one-dimensional ¹H NMR spectrum, which provides initial information on the number of sugar residues and their anomeric configurations based on characteristic chemical shifts. emerypharma.com However, due to the complexity and potential for signal overlap in a nonasaccharide, 2D NMR experiments are essential for complete structural assignment. nih.govresearchgate.net
Key 2D NMR techniques used in the analysis of complex oligosaccharides include:
Correlation Spectroscopy (COSY): Identifies protons that are coupled to each other, helping to trace the connectivity of protons within each monosaccharide ring. grinnell.edu
Total Correlation Spectroscopy (TOCSY): Establishes correlations between all protons within a spin system, effectively identifying all the protons belonging to a single sugar residue.
Heteronuclear Single Quantum Coherence (HSQC): Correlates protons with their directly attached carbons, allowing for the assignment of the ¹³C spectrum. grinnell.edu
Heteronuclear Multiple Bond Correlation (HMBC): Detects longer-range couplings between protons and carbons (typically over 2-3 bonds). This is crucial for determining the linkage positions between the different monosaccharide units (e.g., identifying which carbon of a galactose is linked to a glucose). grinnell.edu
Nuclear Overhauser Effect Spectroscopy (NOESY): Provides information on the spatial proximity of protons. This is vital for determining the sequence of the monosaccharides and the conformation around the glycosidic linkages. acs.org
The interpretation of these spectra, often aided by databases and computational modeling, allows for the complete elucidation of the covalent structure and preferred solution-state conformation of the nonasaccharide. glycopedia.euglycoforum.gr.jp
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for a Hypothetical Nonasaccharide Repeating Unit.
This table illustrates the type of data obtained from NMR analysis. Actual values for this compound would be determined experimentally.
| Residue | H1/C1 | H2/C2 | H3/C3 | H4/C4 | H5/C5 | H6/C6 |
|---|---|---|---|---|---|---|
| →4)-β-D-Glcp-(1→ | 4.75/103.5 | 3.55/74.1 | 3.72/76.5 | 3.68/79.8 | 3.61/75.9 | 3.90, 3.78/61.9 |
| →3)-α-D-Xylp-(1→ | 5.15/99.8 | 3.65/73.0 | 3.80/78.2 | 3.75/70.5 | 3.95/66.5 | - |
| →6)-β-D-Galp-(1→ | 4.52/104.2 | 3.60/72.5 | 3.69/73.8 | 4.18/69.7 | 3.71/76.4 | 3.85, 3.77/69.1 |
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. mdpi.com It is indispensable for glycan analysis due to its high sensitivity, speed, and ability to handle complex mixtures. mdpi.comnih.gov MS provides crucial information on molecular weight, monosaccharide composition, sequence, and branching patterns. mdpi.com The two most common soft ionization techniques for analyzing oligosaccharides are MALDI and ESI. nih.govnih.gov
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a preferred technique for the initial screening of complex glycan mixtures. creative-biolabs.com In this method, the oligosaccharide sample is co-crystallized with a matrix material. A laser pulse desorbs and ionizes the sample, and the resulting ions are accelerated in a flight tube. creative-biolabs.comsigmaaldrich.com The time it takes for the ions to reach the detector is proportional to their mass, allowing for accurate molecular weight determination. sigmaaldrich.com
Table 2: Example MALDI-TOF MS Data for a Permethylated Nonasaccharide.
This table shows hypothetical mass peaks that could be observed for a permethylated nonasaccharide composed of Glc, Xyl, and Gal.
| Observed m/z [M+Na]⁺ | Calculated Mass | Composition | Interpretation |
|---|---|---|---|
| 2027.9 | 2027.95 | Hex₄Pent₃HexNAc₂ | Putative Nonasaccharide Structure |
| 1823.8 | 1823.85 | Hex₃Pent₃HexNAc₂ | Fragment ion (loss of one Hexose) |
| 1649.7 | 1649.77 | Hex₄Pent₂HexNAc₂ | Fragment ion (loss of one Pentose) |
Electrospray Ionization (ESI) is another soft ionization technique that is frequently coupled with liquid chromatography (LC) or used for tandem mass spectrometry (MS/MS) experiments. nih.govresearchgate.net ESI generates multiply charged ions from molecules in solution, which is particularly useful for analyzing large and polar molecules like oligosaccharides. researchgate.net
For the structural confirmation of this compound, ESI-MS/MS would be employed. nih.gov In this approach, the molecular ion of the nonasaccharide is selected and then fragmented by collision-induced dissociation (CID). mdpi.com The resulting fragment ions provide detailed sequence and linkage information. The fragmentation patterns are predictable, with cleavages occurring at the glycosidic bonds (yielding B- and Y-type ions) and across the sugar rings (yielding A- and X-type ions). mdpi.com By analyzing the masses of these fragments, the sequence of the glucose, xylose, and galactose units, as well as their branching points, can be definitively established. mdpi.com
Mass Spectrometry (MS) Techniques in Oligosaccharide Characterization
Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) MS for Glycan Analysis
Chromatographic Separation Techniques for this compound Purity and Heterogeneity Evaluation
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. cmfri.org.in For oligosaccharides, which are often produced as heterogeneous mixtures, chromatographic methods are essential for purification and for assessing purity and structural variations. nih.gov
High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique widely used in glycoscience. creative-biolabs.com It is crucial for isolating the this compound from a complex reaction or biological mixture and for verifying its purity. nih.gov Several HPLC modes can be used for oligosaccharide analysis. shimadzu.com
For neutral oligosaccharides like this compound, normal-phase HPLC is a common choice. creative-biolabs.com In this method, a polar stationary phase (like an amino-bonded silica (B1680970) column) is used with a less polar mobile phase (typically a mixture of acetonitrile (B52724) and water). shimadzu.com Oligosaccharides are separated based on their size, with larger molecules eluting later. creative-biolabs.com
Alternatively, reversed-phase HPLC can be used, especially after derivatization of the oligosaccharide with a fluorescent tag. This derivatization not only provides a means for sensitive detection but also makes the molecule more hydrophobic, suitable for reversed-phase separation. The purity of the isolated nonasaccharide can be assessed by the presence of a single, sharp peak in the chromatogram. pnas.org Coupling HPLC directly to a mass spectrometer (LC-MS) combines the powerful separation of HPLC with the detailed structural analysis of MS, providing a comprehensive characterization of the nonasaccharide's purity and identity in a single run. nih.gov
Table 3: Representative HPLC Separation Parameters for Oligosaccharide Analysis.
This table outlines typical conditions for the HPLC analysis of a nonasaccharide.
| Parameter | Condition |
|---|---|
| Column | Amide-silica column (e.g., 4.6 x 250 mm) |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | Water |
| Gradient | Linear gradient from 80% A to 40% A over 60 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | Evaporative Light Scattering Detector (ELSD) or Fluorescence (after derivatization) |
Computational Glycochemistry for Conformational Analysis of this compound
The three-dimensional structure of complex carbohydrates is fundamental to their biological function. For oligosaccharides like the this compound, also known as XLLG, understanding its conformational preferences is key to elucidating its interactions with enzymes and other biological molecules. researchgate.netunipa.itsci-hub.se Due to the inherent flexibility of oligosaccharides and the challenges in crystallizing them for X-ray diffraction, computational glycochemistry has become an indispensable tool for exploring their conformational landscape. glycoforum.gr.jpnih.gov These computational methods provide detailed, atom-level insights into the molecule's dynamic behavior in solution. nih.gov
Computational analysis of this compound primarily involves molecular mechanics and dynamics simulations. These approaches model the oligosaccharide as a collection of atoms whose interactions are governed by a set of classical physics equations known as a force field. By calculating the potential energy for different atomic arrangements, these methods can identify the most stable, low-energy conformations of the molecule.
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules. researchgate.netdergipark.org.tr In the context of this compound, MD simulations can track the motions of every atom in the molecule over a specific period, providing a detailed view of its flexibility and conformational dynamics in a simulated aqueous environment. nih.govacs.org
The process begins with an initial 3D structure of the nonasaccharide, which is then placed in a simulated box of water molecules. The forces on each atom are calculated using a specialized carbohydrate force field (e.g., GLYCAM, CHARMM). The simulation then proceeds by solving Newton's equations of motion in small time steps, generating a trajectory that describes how the molecule's position and shape evolve over time. Analysis of this trajectory reveals the preferred conformations, the dynamics of the glycosidic linkages, and intramolecular hydrogen bonding patterns. acs.org For instance, simulations can show how the side chains of xylose and galactose fold back onto the glucose backbone.
Energy Profiling of Glycosidic Linkages
Computational methods are used to generate potential energy surfaces for these rotations. By systematically rotating the bonds and calculating the corresponding energy, researchers can identify the most energetically favorable (stable) and unfavorable (high-energy) conformations. unimi.it Simpler approaches, such as Hard-Sphere Exo-Anomeric (HSEA) calculations, can also predict preferred conformations based on steric hindrance and the exo-anomeric effect, providing a good correlation with experimental data. iupac.orgresearchgate.net
The table below summarizes the key computational techniques and their applications in the conformational analysis of oligosaccharides like this compound.
| Computational Method | Description | Information Gained | Relevant Findings from Oligosaccharide Studies |
| Molecular Dynamics (MD) Simulation | Simulates the physical movements of atoms and molecules over time. dergipark.org.tr | Dynamic behavior, conformational flexibility, solvent interactions, hydrogen bonding patterns. nih.govacs.org | Reveals equilibrium between different rotamers (e.g., gg, gt, tg) for (1→6) linkages, influenced by the sugar configuration (gluco vs. galacto). acs.org |
| Energy Calculations (Potential Energy Surfaces) | Calculates the potential energy of the molecule as a function of its geometry, particularly glycosidic torsion angles. unimi.it | Identification of low-energy (stable) conformers, rotational energy barriers between conformations. researchgate.net | The exo-anomeric effect and steric considerations are major determinants of the preferred Φ and Ψ angles. researchgate.net |
| Force Field Optimization | Refinement of the parameters used in MD simulations to better match experimental data. | Improved accuracy of simulations and energy calculations. | Optimization of torsion angle parameters for (1→6) linkages led to better agreement between calculated and experimental NMR data. acs.org |
| Integration with NMR Data | Computational models are validated by comparing calculated parameters (e.g., J-coupling constants, NOEs) with experimental NMR data. glycoforum.gr.jpnih.gov | Validation of the computational model, providing confidence in the predicted 3D structures. | Discrepancies between initial calculated values and experimental NMR data can prompt force field re-parameterization for more accurate results. acs.org |
Validation against Experimental Data
A crucial aspect of computational glycochemistry is the validation of theoretical models against experimental results. acs.org Nuclear Magnetic Resonance (NMR) spectroscopy is a primary experimental technique for this purpose. glycoforum.gr.jp NMR parameters such as Nuclear Overhauser Effects (NOEs), which provide information on inter-proton distances, and scalar coupling constants (J-couplings), which are related to torsion angles, are measured for the actual nonasaccharide in solution. acs.orgnih.gov The corresponding parameters are then calculated from the MD simulation trajectory or the lowest-energy conformers. Strong agreement between the computed and experimental values provides confidence in the accuracy of the computational model and the predicted three-dimensional structures. acs.org
Biosynthesis and Metabolic Pathways of Nonasaccharide Glc4xyl3gal2
Enzymology of Xyloglucan (B1166014) Synthesis and Modification in Plant Systems
The synthesis of xyloglucan is a multi-step enzymatic process involving several classes of enzymes that build and modify the polysaccharide chain. annualreviews.orgfrontiersin.org The core machinery is conserved across many plant species, with the model organism Arabidopsis thaliana providing significant insight into the enzymes required. oup.com
The initial and fundamental step is the creation of the linear β-(1,4)-glucan backbone. This is accomplished by members of the cellulose (B213188) synthase-like C (CSLC) protein family, which function as β-1,4-glucan synthases. pnas.orgoup.com Genetic studies in Arabidopsis have demonstrated that these enzymes are essential; a mutant with disruptions in all five CSLC genes had no detectable xyloglucan. pnas.org
Following the backbone synthesis, the glucan chain is decorated with side chains through the action of various glycosyltransferases (GTs). frontiersin.org The first modification is the addition of α-(1→6)-linked xylosyl residues by xylosyltransferases (XXTs). nih.govoup.com In Arabidopsis, three XXTs—XXT1, XXT2, and XXT5—are primarily responsible for this step, and their activities are crucial for normal XyG biosynthesis. nih.govoup.com The xylosylated backbone can then be further modified by other GTs, including galactosyltransferases and fucosyltransferases, which add galactose and fucose residues, respectively, to the xylose side chains. frontiersin.orgresearchgate.net
Once synthesized and exported to the cell wall, xyloglucan chains can be further modified by apoplastic enzymes. frontiersin.orgresearchgate.net Xyloglucan endotransglucosylase/hydrolases (XTHs), for instance, can cleave and re-ligate XyG chains, playing a key role in cell wall remodeling during growth. researchgate.net Additionally, various glycosidases can trim side chains, altering the final structure and properties of the xyloglucan network. researchgate.net
Table 1: Key Enzymes in General Xyloglucan Biosynthesis
| Enzyme Class | Specific Enzyme (Arabidopsis) | Function | Precursor Substrate |
|---|---|---|---|
| Glucan Synthase | CSLC4 | Synthesizes the β-(1,4)-glucan backbone | UDP-glucose |
| Xylosyltransferase | XXT1, XXT2, XXT5 | Adds α-(1,6)-Xyl to the glucan backbone | UDP-xylose |
| Galactosyltransferase | MUR3, XLT2 | Adds β-(1,2)-Gal to xylose side chains | UDP-galactose |
| Fucosyltransferase | FUT1 | Adds α-(1,2)-Fuc to galactose side chains | GDP-fucose |
Glycosyltransferases Involved in Glc4Xyl3Gal2 Assembly
The assembly of the specific nonasaccharide unit Glc4Xyl3Gal2, or XLLG, requires the coordinated action of several specific glycosyltransferases located in the Golgi membrane. oup.comfrontiersin.org These enzymes are typically type II transmembrane proteins, with a short N-terminal domain in the cytosol, a single transmembrane domain, and a catalytic domain facing the Golgi lumen. oup.com
The process begins with the synthesis of the four-glucose backbone by a CSLC enzyme, such as CSLC4. oup.comfrontiersin.org Subsequently, xylosyltransferases (XXT1, XXT2, XXT5) add three xylose residues to create the core XXXG structure. oup.com
The defining feature of the XLLG unit is the presence of two galactose residues. This galactosylation is performed by two distinct and highly specific galactosyltransferases from the CAZy GT47 family: MURUS3 (MUR3) and Xyloglucan L-side-chain Galactosyltransferase 2 (XLT2). frontiersin.orgoup.com
XLT2 is responsible for adding a galactose residue to the xylose attached to the second glucose of the four-glucose repeating unit. frontiersin.orgoup.com
MUR3 adds a galactose residue to the xylose attached to the third glucose of the repeating unit. frontiersin.orgoup.comnih.gov
The sequential action of these enzymes—CSLCs, then XXTs, and finally the combined action of XLT2 and MUR3—results in the formation of the XLLG (Glc4Xyl3Gal2) subunit within the growing xyloglucan polymer. frontiersin.orgoup.com The high specificity of MUR3 and XLT2 for different xylosyl residues within the same oligosaccharide structure is a critical factor in determining the final, precise pattern of the xyloglucan side chains. frontiersin.org
Table 2: Specific Glycosyltransferases for Glc4Xyl3Gal2 (XLLG) Synthesis
| Enzyme (Gene Name) | CAZy Family | Action | Linkage Formed | Acceptor Substrate Detail |
|---|---|---|---|---|
| CSLC4 | GT2 | Glucan backbone synthesis | β-(1,4)-glucosyl | Elongating glucan chain |
| XXT1, XXT2, XXT5 | GT34 | Xylosylation of backbone | α-(1,6)-xylosyl | Glucose residues of the backbone |
| XLT2 | GT47 | Galactosylation of side chain | β-(1,2)-galactosyl | Xylose at the second position of the XXXG unit |
| MUR3 | GT47 | Galactosylation of side chain | β-(1,2)-galactosyl | Xylose at the third position of the XXXG unit |
Enzymatic Degradation of Nonasaccharide Glc4xyl3gal2
Identification and Characterization of Glycoside Hydrolases
The breakdown of Nonasaccharide Glc4Xyl3Gal2 is dependent on a suite of glycoside hydrolases (GHs), enzymes that catalyze the hydrolysis of glycosidic bonds. Key enzymes in this process belong to families such as α-xylosidases, β-galactosidases, and oligoxyloglucan hydrolases. continental.edu.peportlandpress.com
Alpha-Xylosidases (e.g., AxyA, AxyB, AxyC) and Their Substrate Specificity for Xyloglucan (B1166014) Oligosaccharides
Alpha-xylosidases are crucial for cleaving the α-xylosyl residues from the xyloglucan backbone. nih.govnih.gov In the fungus Aspergillus oryzae, three distinct α-xylosidases, AxyA, AxyB, and AxyC, have been identified, all belonging to the glycoside hydrolase family 31 (GH31). nih.govresearchgate.net These enzymes exhibit different substrate specificities.
AxyA and AxyB : Both AxyA (intracellular) and AxyB (extracellular) show a preference for hydrolyzing isoprimeverose (B1236823) (α-D-xylopyranosyl-1,6-glucose) over larger xyloglucan oligosaccharides like XXXG (Glc4Xyl3) and XLLG (Glc4Xyl3Gal2). nih.govresearchgate.net AxyB acts on xyloglucan oligosaccharides by removing the xylopyranosyl side chain attached to the non-reducing end of the β-1,4-glucan main chain. researchgate.net For instance, AxyB hydrolyzes the nonasaccharide XLLG into GLLG (Glc4Xyl2Gal2). researchgate.net
AxyC : This intracellular α-xylosidase displays significantly higher activity towards the artificial substrate p-nitrophenyl α-D-xylopyranoside compared to isoprimeverose. nih.govnih.gov Its natural substrate remains unclear, but its presence suggests a diversity of α-xylosidases within A. oryzae. nih.govoup.com
Some α-xylosidases from other organisms, like Cellvibrio japonicus (CjXyl31A), show a preference for longer xyloglucan oligosaccharides. portlandpress.com The specificity of these enzymes is critical for the sequential breakdown of complex structures like this compound.
Table 1: Substrate Specificity of Aspergillus oryzae α-Xylosidases
Beta-Galactosidases in Xyloglucan Degradation (e.g., LacA)
Beta-galactosidases are responsible for removing the terminal β-D-galactosyl residues from the xyloglucan side chains. frontiersin.org In Aspergillus oryzae, the β-galactosidase LacA (EC 3.2.1.23) plays a vital role in xyloglucan degradation. jst.go.jp LacA specifically cleaves the galactopyranosyl residues from xyloglucan oligosaccharides, but not from the larger xyloglucan polysaccharide. researchgate.net This removal is a prerequisite for the action of certain other enzymes, such as IpeA. jst.go.jpresearchgate.net The presence of galactose on the xylosyl side chain at the non-reducing end of an oligosaccharide can inhibit the activity of isoprimeverose-producing oligoxyloglucan hydrolase. researchgate.netnih.gov
In the plant Arabidopsis thaliana, AtBGAL10 has been identified as the primary β-galactosidase acting on xyloglucan. nih.gov Its absence leads to the accumulation of unusual xyloglucan subunits with galactose residues still attached. nih.gov
Oligoxyloglucan Hydrolases (e.g., IpeA) and Isoprimeverose Production
Isoprimeverose-producing oligoxyloglucan hydrolases (IPases), such as IpeA from Aspergillus oryzae, are unique β-glucosidases belonging to the glycoside hydrolase family 3 (GH3). nih.gov These enzymes specifically recognize and hydrolyze the β-1,4-glucan backbone of oligoxyloglucans, releasing isoprimeverose units from the non-reducing end. nih.govenzyme-database.org
IpeA's activity is highly dependent on the structure of the non-reducing end of the oligosaccharide. nih.gov A key finding is that galactosylation of the branched xylopyranose at the non-reducing end completely inhibits the hydrolytic activity of IpeA. researchgate.netnih.gov Therefore, the prior removal of galactose by a β-galactosidase like LacA is essential for IpeA to act on galactosylated oligosaccharides such as this compound. researchgate.net Once the galactose is removed, IpeA can proceed to release isoprimeverose.
Cooperative and Synergistic Actions of Enzymes in Glc4Xyl3Gal2 Hydrolysis
The complete hydrolysis of this compound is a prime example of enzymatic synergism, where the combined action of different enzymes is greater than the sum of their individual effects. oup.comfrontiersin.org The degradation pathway involves a specific and ordered sequence of enzymatic reactions.
De-galactosylation : First, a β-galactosidase like LacA removes the terminal galactose residues from the nonasaccharide. jst.go.jpresearchgate.net This step is crucial as it removes the inhibitory steric hindrance for the subsequent enzyme. nih.gov
Isoprimeverose Release : Following de-galactosylation, an isoprimeverose-producing oligoxyloglucan hydrolase like IpeA can access the non-reducing end and cleave off an isoprimeverose unit. researchgate.netnih.gov
Xylose and Glucose Release : Finally, α-xylosidases (e.g., AxyA, AxyB) and β-glucosidases act on the remaining oligosaccharides and the released isoprimeverose to break them down into their constituent monosaccharides: D-xylose and D-glucose. oup.comjst.go.jp
This cooperative action is not only sequential but can also be coordinated at the gene expression level in some microorganisms, ensuring all necessary enzymes are produced when xyloglucan oligosaccharides are present. oup.com The synergistic relationship between cellulases and accessory enzymes like β-glucosidases and xylanases is a well-documented phenomenon in the broader context of biomass degradation. frontiersin.orgnrel.gov
Mechanisms of Enzymatic Cleavage of Glycosidic Bonds within this compound
Glycoside hydrolases catalyze the cleavage of glycosidic bonds through general acid catalysis, which involves two key amino acid residues in the enzyme's active site: a proton donor and a nucleophile or base. winthrop.edu The hydrolysis occurs via one of two major mechanisms, resulting in either the retention or inversion of the anomeric configuration. winthrop.edunih.gov
Retaining Mechanism : This is a two-step, double displacement mechanism. The enzyme's nucleophile attacks the anomeric carbon, forming a covalent glycosyl-enzyme intermediate. Subsequently, a water molecule, activated by the enzyme's general base, hydrolyzes this intermediate, resulting in a product with the same anomeric stereochemistry as the substrate. winthrop.edu
Inverting Mechanism : This is a single-step mechanism where a water molecule, acting as a nucleophile, is activated by a general base residue to directly attack the anomeric carbon, while a general acid residue protonates the glycosidic oxygen. This leads to the inversion of the anomeric configuration in a single step. winthrop.edunih.gov
The specific mechanism employed by each enzyme acting on this compound depends on its glycoside hydrolase family and the three-dimensional architecture of its active site. For instance, enzymes in the GH31 family, like the α-xylosidases AxyA, AxyB, and AxyC, and GH3 enzymes like IpeA, have defined catalytic mechanisms that dictate their mode of action on the various glycosidic linkages within the nonasaccharide. The spatial arrangement of the catalytic residues determines whether a retaining or inverting mechanism is followed. winthrop.edu
Microbial Systems for this compound Biotransformation
Microbial systems are central to the natural degradation of xyloglucan and its oligosaccharides. continental.edu.pe Fungi, in particular, are well-equipped for this task. The filamentous fungus Aspergillus oryzae, used extensively in traditional Japanese fermentation, is a prominent example of a microorganism that produces a comprehensive set of enzymes for xyloglucan degradation. nih.govjst.go.jp This fungus can efficiently break down xyloglucan into smaller oligosaccharides and then into simple sugars through the coordinated action of enzymes like Xeg5A, Xeg12A, IpeA, LacA, and various α-xylosidases. oup.comjst.go.jp
Other microbial systems also possess the enzymatic machinery for xyloglucan degradation. The thermophilic bacterium Thermotoga maritima has a gene locus containing genes for an endo-processive-type xyloglucanase, an α-xylosidase, and a β-galactosidase, which work together to degrade xyloglucan oligosaccharides. nih.gov The soil saprophyte Cellvibrio japonicus also utilizes a specific set of enzymes, including an α-xylosidase and a β-galactosidase, for the saccharification of xyloglucan oligosaccharides. portlandpress.comrcsb.org
The process of using microorganisms to modify chemical compounds is known as biotransformation. nih.govnmb-journal.com In the context of this compound, microbial biotransformation involves harnessing the enzymatic capabilities of organisms like Aspergillus to convert this complex oligosaccharide into valuable products, such as the rare disaccharide isoprimeverose or its constituent monosaccharides. jst.go.jpnih.gov This approach is a cornerstone of "green chemistry," aiming for efficient and environmentally friendly processes. nih.gov
Table 2: Mentioned Compounds
Biological Roles and Functions of Nonasaccharide Glc4xyl3gal2
Glycoconjugate Formation and Diversity
Nonasaccharide Glc4Xyl3Gal2 is a fundamental building block in the formation of glycoconjugates, which are complex molecules formed by the covalent bonding of carbohydrates to proteins or lipids. nih.gov These glycoconjugates are vital components of cell membranes and are involved in a multitude of biological processes. nih.govnih.gov
The diversity of xyloglucan (B1166014) structures, including those containing the this compound unit, is remarkable across the plant kingdom and even within different tissues of the same plant. nih.gov In many dicotyledonous plants, xyloglucan can constitute up to 20-25% of the dry weight of the primary cell wall. nih.govoup.com The specific structure and arrangement of oligosaccharide side chains, such as in this compound, contribute to this diversity and are critical for plant growth and development. nih.gov For instance, variations in the side chains, where galactose might be replaced by other sugars like arabinose, have been observed in different plant species. oup.com
| Plant Group | Typical Xyloglucan Content in Primary Cell Wall (Dry Weight) | Common Xyloglucan Oligosaccharide Units |
| Many Dicots | ~20% | XXXG, XXFG, XXLG, XLFG |
| Grasses | ~5% (can be up to 10%) | Less frequent substitution than dicots |
| Solanaceae (e.g., Tomato) | ~2% | Galactose often replaced by arabinose |
Role in Cell Signaling and Recognition Events
The complex structure of this compound and other related oligosaccharides plays a crucial role in cell signaling and recognition, processes fundamental to the coordination of cellular activities. chemimpex.comlongdom.orglongdom.org
Glycoconjugates on the cell surface, which can incorporate structures like this compound, act as markers for cell-to-cell recognition. longdom.orglongdom.orgwikipedia.org This recognition is a highly specific process, akin to a lock and key mechanism, where receptors on one cell surface bind to specific ligands on an adjacent cell. wikipedia.org This interaction initiates intracellular signaling cascades that can regulate a wide array of cellular behaviors, from adhesion to differentiation. wikipedia.orgnih.gov The diversity of these glycan structures allows for a vast vocabulary of intercellular communication, which is essential for the development and homeostasis of multicellular organisms. nih.govcsic.esnih.govcsic.es
The extracellular matrix (ECM) is a complex network of macromolecules that provides structural support to cells and tissues and also plays an active role in regulating cellular behavior. nih.govnih.gov Xyloglucans, including those composed of this compound units, are key components of the plant cell wall, which is a specialized form of ECM. nih.gov They are thought to interact with cellulose (B213188) microfibrils, contributing to the integrity and extensibility of the cell wall. nih.gov
In a broader biological context, cell-matrix interactions are mediated by cell adhesion receptors, such as integrins, which bind to ECM components. reactome.orgnki.nl These interactions are crucial for a variety of cellular processes, including motility, proliferation, and survival. reactome.org The specific composition and structure of the ECM, including its carbohydrate components, can influence which receptors are engaged and what signaling pathways are activated within the cell. frontiersin.org For example, research on suspension-cultured tobacco cells has shown that the incorporation of a xyloglucan oligosaccharide (XXXG) into the cell walls can accelerate cell expansion and division. nih.gov
Intercellular Communication Mechanisms
Modulation of Biological Processes through Glycan Structures
The intricate structures of glycans, such as this compound, allow them to modulate a wide range of biological processes. chemimpex.comnih.govnih.govnih.gov Their functions can range from providing structural support to acting as specific signaling molecules that can trigger profound cellular responses. nih.gov The specific arrangement of glucose, xylose, and galactose in this compound can influence how it interacts with other molecules, thereby affecting various biological outcomes. chemimpex.com
Xyloglucan Oligosaccharide Involvement in Plant Physiology
Xyloglucan oligosaccharides, including structures related to this compound, are known to play significant roles in plant physiology, particularly in growth and development. tandfonline.com They are not merely structural components but also act as signaling molecules.
Research has demonstrated that xyloglucan oligosaccharides can promote cell expansion and division. nih.gov For example, in studies with azuki bean epicotyls, these oligosaccharides were found to increase the capacity of the cell wall to extend, a process linked to cell growth. oup.com This effect is attributed to the activation of cell wall enzymes like XTHs, which modify the xyloglucan network, leading to cell wall loosening. oup.com The incorporation of fluorescently labeled xyloglucan oligosaccharides into the cell walls of cultured tobacco cells has been observed to accelerate cell expansion and subsequent cell division. nih.gov
| Plant | Effect of Xyloglucan Oligosaccharide (XXXG) | Reference |
| Tobacco (suspension-cultured cells) | Accelerated cell expansion and division, changed cell shape, decreased cell size, and caused cell aggregation. | nih.gov |
| Azuki Bean (epicotyls) | Increased the capacity of the cell wall to extend, promoting cell growth. | oup.com |
Interaction with Microbiota and Gut Homeostasis Research (Mechanistic Aspects)
Recent research has begun to explore the interaction of complex plant-derived carbohydrates, such as xyloglucan oligosaccharides, with the gut microbiota and their role in maintaining gut homeostasis. researchgate.net The gut microbiota is a complex ecosystem of microorganisms that plays a crucial role in human health, influencing everything from nutrient metabolism to immune function. nih.govbuchonlab.comsemanticscholar.orgasm.org
Xyloglucans, being a component of dietary fiber, are not digested by human enzymes in the upper gastrointestinal tract and thus reach the colon, where they can be fermented by the gut microbiota. nih.gov The degradation of xyloglucan by gut bacteria involves a variety of enzymes, including α-xylosidases, which release the xylose side chains. researchgate.net This fermentation process can lead to the production of short-chain fatty acids (SCFAs), which are beneficial metabolites that can influence gut health and systemic immune responses. embopress.org
Molecular Recognition and Interactions of Nonasaccharide Glc4xyl3gal2
Carbohydrate-Protein Interaction Studies
The study of how proteins bind to specific carbohydrate structures is a cornerstone of glycobiology. chemimpex.com For Nonasaccharide Glc4Xyl3Gal2, these interactions are critical for processes ranging from cell wall metabolism to pathogen recognition. Techniques such as affinity gel electrophoresis, enzyme-linked immunosorbent assays (ELISA), and glycan microarrays are employed to elucidate these binding events. rsc.orgasm.org
Lectins are proteins that bind to specific carbohydrate structures and are involved in numerous biological recognition events. wikipedia.orgcore.ac.uk While many plant lectins are known to bind simple sugars, their affinity is often significantly higher for more complex oligosaccharides. core.ac.uknottingham.ac.uk The binding specificity of lectins is dictated by the three-dimensional arrangement of their binding sites, which allows them to recognize particular glycan epitopes. core.ac.uk
Lectins that recognize galactose-containing oligosaccharides are of particular interest in the study of Glc4Xyl3Gal2. nih.gov For example, a novel family of carbohydrate-binding modules, CBM88, was identified in the saprophytic bacterium Cellvibrio japonicus. asm.org The protein module from this family specifically binds to terminal galactose-containing polysaccharides, including galactoxyloglucan, from which this compound is derived. asm.org This specificity suggests a targeted role in recognizing and binding to structures like this nonasaccharide. While many lectins have been characterized, the development of engineered lectins with absolute specificity for complex oligosaccharides like Glc4Xyl3Gal2 remains a goal in biotechnology. nottingham.ac.uk
Table 1: Examples of Lectin Types and Their General Carbohydrate Specificities This table provides general examples and does not imply all listed lectins bind specifically to this compound.
| Lectin Type | Common Source(s) | General Ligand Specificity |
| Mannose-binding | Canavalia ensiformis (Concanavalin A), Galanthus nivalis (Snowdrop lectin) | α-D-mannosyl and α-D-glucosyl residues. wikipedia.org |
| Galactose/N-acetylgalactosamine-binding | Ricinus communis (Ricin), Arachis hypogaea (Peanut agglutinin) | β-linked Galactose and N-acetylgalactosamine. wikipedia.orgnih.gov |
| N-acetylglucosamine-binding | Triticum vulgaris (Wheat germ agglutinin) | (GlcNAc)n sequences, Sialic acid. wikipedia.org |
| Fucose-binding | Lotus tetragonolobus | α-L-fucose containing structures. |
| Sialic acid-binding | Sambucus nigra (Elderberry lectin) | Neu5Acα2-6Gal(NAc)-R sequences. wikipedia.org |
Monoclonal antibodies (mAbs) are powerful tools for detecting and characterizing specific carbohydrate epitopes with high precision. researchgate.net More than 250 mAbs directed against various plant cell wall glycans are available, enabling detailed studies of cell wall structure and composition. researchgate.net The interaction of these antibodies with oligosaccharides can be systematically studied using glycan microarrays, where defined carbohydrate structures are printed onto a surface and probed with antibodies. rsc.org
Studies using this approach have identified several xyloglucan-directed mAbs that bind to galactosylated xyloglucan (B1166014) oligosaccharides. rsc.orgresearchgate.net For many of these antibodies, a single galactosyl residue linked β-1,2 to a xylose residue is a crucial part of the binding epitope, a key feature of the "L" side chain in this compound (also known as XLLG). rsc.orgresearchgate.net For instance, mAbs like LM25 were generated using galactosylated xyloglucan oligosaccharides as immunogens and show specific binding to these structures. nih.gov Other antibodies, such as LM10 and LM11, are specific to the xylan (B1165943) backbone but show differential binding based on substitutions, highlighting the high degree of specificity achievable. researchgate.net
Table 2: Selected Monoclonal Antibodies with Binding Specificity for Xyloglucan Structures
| Antibody | Immunogen/Target | Binding Specificity Notes |
| LM25 | Xyloglucan oligosaccharides (XXLG/XLLG) | Binds to galactosylated xyloglucan structures. nih.gov |
| CCRC-M87 | Xyloglucan | Binds strongly to galactosylated xyloglucan; weak binding to non-galactosylated forms. rsc.org |
| LM10 | Penta-1,4-xylanoside neoglycoprotein | Specific for unsubstituted or low-substituted xylans. researchgate.net |
| LM11 | Penta-1,4-xylanoside neoglycoprotein | Binds to both substituted (arabinoxylan) and unsubstituted xylans. researchgate.net |
| YZ1/2.23 | Abscission zone proteins | Recognizes xylose/fucose-containing N-linked oligosaccharides. nih.gov |
This compound is both a product and a substrate in the enzymatic degradation of xyloglucan, a major hemicellulose in plant cell walls. rsc.org Specific enzymes, known as xyloglucanases, cleave the β-1,4-glucan backbone of the polysaccharide. researchgate.net For example, xyloglucanases from glycoside hydrolase (GH) families such as GH12 (e.g., Xeg12A) and GH74 (e.g., Thermotoga maritima Cel74) are known to degrade tamarind xyloglucan into a mixture of oligosaccharides, with this compound (XLLG) being a principal final product. researchgate.netresearchmap.jp
Once produced, this nonasaccharide can be further hydrolyzed by other enzymes. The α-xylosidase AxyA (from GH family 31) from Aspergillus oryzae can hydrolyze Glc4Xyl3Gal2, releasing xylose. researchgate.netresearchgate.net Similarly, β-galactosidases can remove the terminal galactose residues. researchgate.net
The targeting of these enzymes to their substrate is often mediated by non-catalytic carbohydrate-binding modules (CBMs), which function as receptor-like domains. asm.org These CBMs are frequently appended to the catalytic domain of the enzyme and potentiate its activity by increasing substrate affinity and proximity. asm.org The CBM88 family, for instance, specifically recognizes galactose-containing xyloglucans, thereby directing its associated enzyme to substrates like the parent polysaccharide of Glc4Xyl3Gal2. asm.org
Antibody Recognition of this compound Epitopes
Biophysical Characterization of Binding Events
To fully understand the molecular recognition between this compound and its binding partners, biophysical methods are employed to quantify the thermodynamic and kinetic parameters of these interactions. These quantitative data provide deep insights into the affinity, stability, and dynamics of the resulting molecular complexes.
Isothermal Titration Calorimetry (ITC) is a powerful and widely used technique for the thermodynamic characterization of carbohydrate-protein interactions. researchgate.net It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (dissociation constant, Kd), binding stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS) in a single experiment, without the need for chemical labeling. nih.govglycopedia.eu
The binding of lectins and CBMs to their carbohydrate ligands is often characterized by enthalpy-entropy compensation. acs.org ITC has been used to confirm the high-affinity binding of the CBM88 module to galactoxyloglucan, the parent polymer of this compound. asm.org Analysis of the thermodynamic parameters reveals the nature of the forces driving the association; a negative enthalpy change (ΔH) typically indicates favorable hydrogen bonding and van der Waals interactions, while a positive entropy change (ΔS) often reflects the release of ordered water molecules from the binding interface. nih.gov
Table 3: Illustrative Thermodynamic Parameters for a Carbohydrate-Protein Interaction Measured by ITC Note: These are representative values for a typical high-affinity lectin-oligosaccharide interaction and are for illustrative purposes only.
| Parameter | Symbol | Representative Value | Unit | Description |
| Stoichiometry | n | 1.0 | - | Molar ratio of ligand to protein in the complex. glycopedia.eu |
| Association Constant | Ka | 2.0 x 105 | M-1 | Measure of the binding strength. |
| Dissociation Constant | Kd | 5.0 | µM | Concentration at which half the binding sites are occupied. glycopedia.eu |
| Enthalpy Change | ΔH | -45.0 | kJ/mol | Heat released or absorbed upon binding. glycopedia.eu |
| Entropy Change | -TΔS | 15.0 | kJ/mol | Change in the system's disorder upon binding. |
| Gibbs Free Energy | ΔG | -30.0 | kJ/mol | Overall energy change indicating spontaneity of binding. glycopedia.eu |
While thermodynamics describes the endpoint equilibrium of a binding event, kinetics describes the rate at which that equilibrium is reached. Surface Plasmon Resonance (SPR) is a primary tool for studying the real-time kinetics of molecular interactions, including those between carbohydrates and proteins. nicoyalife.com SPR is a label-free technology that monitors the association and dissociation of a ligand (analyte) flowing over a sensor surface to which a binding partner is immobilized. acs.orghoriba.com
From the resulting sensorgram, one can derive the association rate constant (kon or kass) and the dissociation rate constant (koff or kdiss). nicoyalife.comrsc.org These kinetic constants provide dynamic information about the stability of the complex; a slow koff rate, for example, indicates a very stable interaction. The ratio of these constants (koff/kon) provides an independent measure of the equilibrium dissociation constant (KD), which can be compared with data from thermodynamic methods like ITC. nicoyalife.com This technique is invaluable for screening potential inhibitors and for understanding the detailed mechanism of molecular recognition. acs.org
Table 4: Illustrative Kinetic Parameters for a Carbohydrate-Protein Interaction Measured by SPR Note: These are representative values for a typical lectin-oligosaccharide interaction and are for illustrative purposes only.
| Parameter | Symbol | Representative Value | Unit | Description |
| Association Rate Constant | kon (kass) | 1.5 x 104 | M-1s-1 | The rate of complex formation. rsc.org |
| Dissociation Rate Constant | koff (kdiss) | 7.5 x 10-2 | s-1 | The rate of complex decay. rsc.org |
| Equilibrium Dissociation Constant | KD (from kinetics) | 5.0 | µM | The ratio koff/kon, indicating binding affinity. nicoyalife.com |
Thermodynamics of Molecular Association
Structural Basis of Molecular Recognition
The specificity of the interaction between this compound and its protein partners is dictated by a precise three-dimensional complementarity. A seminal study on the crystal structure of a xyloglucan endotransglycosylase (XET) from Populus tremula x tremuloides (PttXET16A) in complex with this compound (referred to as XLLG in the study) has provided remarkable insights into this process. researchgate.netdiva-portal.org The structure, resolved at a high resolution of 1.8 Å, reveals that the nonasaccharide wedges into the acceptor binding subsites of the enzyme. researchgate.netnih.gov This binding is not a loose association but rather a highly orchestrated event involving a multitude of interactions that stabilize the complex. researchgate.net
The binding of the oligosaccharide within the acceptor site is extensive, with electron density maps clearly showing three glucose units of the backbone, substituted with two xylose rings and a further galactose residue. researchgate.net This precise fit underscores the importance of the enzyme's architecture in selectively recognizing and binding its specific xyloglucan substrate.
Hydrophobic Interactions in Glycan-Protein Binding
While hydrogen bonds are often the primary focus in carbohydrate recognition, hydrophobic interactions play a crucial and synergistic role in the stability of glycan-protein complexes. These interactions arise from the tendency of nonpolar surfaces to minimize contact with water, leading to their association in an aqueous environment. In the context of this compound binding, the apolar faces of the sugar rings can pack against the aromatic side chains of amino acids within the protein's binding cleft. nih.gov
In the PttXET16A-XLLG complex, the binding cleft is notably lined with aromatic residues. nih.gov This feature facilitates stacking interactions between the indole (B1671886) ring of a conserved tryptophan residue (Trp179) and the glucose residues of the nonasaccharide. usp.br Such stacking is a hallmark of carbohydrate-binding proteins and contributes significantly to the binding affinity. diva-portal.orgnih.gov The removal of galactose side chains from xyloglucan has been shown to promote the aggregation of the β-glucan main chains through hydrophobic interactions, further highlighting the importance of these forces in the behavior of such polysaccharides. nih.gov
Hydrogen Bonding Networks in this compound Complexes
The specificity of molecular recognition is exquisitely defined by the formation of a complex network of hydrogen bonds between the carbohydrate ligand and the protein receptor. These directional interactions involve the hydroxyl groups of the sugar residues acting as both donors and acceptors of hydrogen bonds with polar residues of the protein.
In the PttXET16A-XLLG complex, a large number of hydrogen bonds are formed, anchoring the oligosaccharide within the acceptor binding site. researchgate.net The side chains of residues such as Asp178 and the carbonyl oxygen of Gly183 have been identified as having favorable interactions with the bound ligand. usp.br Molecular dynamics simulations of xyloglucan oligosaccharide interactions with other enzymes, such as the GH31 α-xylosidase from Escherichia coli, have also underscored the critical role of hydrogen bond interactions in the enzyme-substrate association.
The intricate network of hydrogen bonds does not just serve to anchor the ligand but also to ensure its precise orientation for catalysis. The arrangement of these bonds can stabilize the transition state of the enzymatic reaction. The hydrogen bonding potential of the ligand is typically fully satisfied within the binding site, with the protein providing a perfectly matched array of donor and acceptor groups. This extensive network of hydrogen bonds is a fundamental reason for the high degree of selectivity in these biological interactions.
Role of Water Molecules in Recognition Interfaces
Water molecules are not merely a passive solvent in biological systems but are often active participants in molecular recognition events. At the interface of protein-carbohydrate complexes, water molecules can act as crucial bridges, mediating interactions between the ligand and the protein that would otherwise not be possible. These water-mediated hydrogen bonds can significantly contribute to the stability and specificity of the complex.
A detailed analysis of the PttXET16A-XLLG crystal structure reveals the presence of such critical water molecules. nih.gov Notably, a water-mediated hydrogen bond is formed from the O4-hydroxyl of a glucose residue of the nonasaccharide to the putative nucleophilic residue of the enzyme. nih.gov This interaction is significant as it mimics the β(1-4) linkage to an absent donor oligosaccharide, providing insight into the enzyme's catalytic mechanism.
Research Applications of Nonasaccharide Glc4xyl3gal2 Non Clinical Focus
Biochemical Reagent in Glycoscience Research
Nonasaccharide Glc4Xyl3Gal2 is widely utilized as a biochemical reagent in the field of glycoscience. acs.orgnih.govmdpi.com Glycoscience investigates the structure, synthesis, and biological roles of carbohydrates (glycans) and their interactions with other biomolecules. nih.govresearchgate.net This nonasaccharide serves as a fundamental research material for exploring complex carbohydrate structures and their functions in biological processes such as cell-cell recognition, signaling, and immune responses. nih.gov Its availability as a purified compound allows researchers to conduct controlled experiments to dissect the roles of specific glycan structures in biological systems. chemimpex.comchemimpex.com As a biochemical tool, it is essential for probing the mechanisms of carbohydrate-protein interactions and the enzymatic pathways of glycan degradation. researchgate.net
Tool for Studying Glycan Structure-Function Relationships
A primary application of this compound is as a specific substrate to investigate the structure-function relationships of glycan-processing enzymes, particularly glycoside hydrolases (GHs). acs.orgresearchgate.net By presenting enzymes with this defined oligosaccharide, researchers can precisely characterize their substrate specificity, mode of action, and the structural requirements for binding and catalysis.
For instance, studies on the thermophilic bacterium Thermotoga maritima have used this compound (also known by its structural shorthand, XLLG) to characterize xyloglucan-degrading enzymes. acs.org The enzyme AxyA was shown to hydrolyze this nonasaccharide, demonstrating its activity on complex xyloglucan (B1166014) oligosaccharides. acs.orgresearchgate.net Similarly, research on enzymes from hyperthermophilic archaea, such as Saccharolobus solfataricus, has employed this nonasaccharide to observe the concerted actions of multiple glycoside hydrolases, revealing how these organisms deconstruct plant biomass in extreme environments. These studies are critical for understanding how the specific arrangement of glucose, xylose, and galactose residues in the nonasaccharide dictates its recognition and breakdown by different enzymes. researchgate.net
Table 1: Enzymatic Activity on this compound (XLLG)
| Enzyme | Source Organism | Glycoside Hydrolase (GH) Family | Research Finding | Citation(s) |
|---|---|---|---|---|
| AxyA | Thermotoga maritima | GH31 | Demonstrates hydrolytic activity on XLLG, releasing xylose. | acs.org, researchgate.net, diva-portal.org |
| TmCel74 | Thermotoga maritima | GH74 | Degrades xyloglucan into oligosaccharides like XLLG. | acs.org |
| LacS, XylS, SsαFuc | Saccharolobus solfataricus | GH1, GH31, GH29 | The three enzymes work synergistically to release monosaccharides from XLLG at high temperatures. |
| CtXGH74A | Clostridium thermocellum | GH74 | The enzyme's active site was crystallized in a complex with XLLG, revealing its binding mode. | nih.gov |
Investigation of Biopharmaceutical Stabilization Mechanisms
The stability of protein-based biopharmaceuticals is a critical factor in their development and efficacy. Oligosaccharides are known to act as protein stabilizers, and xyloglucan-derived structures are being investigated for this purpose. The primary mechanism of stabilization by oligosaccharides is often attributed to the "excluded volume" effect. acs.orgresearchgate.net This thermodynamic principle posits that the presence of saccharides in a solution creates steric repulsion with the protein, which unfavorably affects the larger, unfolded state more than the compact, native state. This energetic penalty on unfolding shifts the equilibrium toward the stable, folded protein conformation. acs.orgresearchgate.net
Specific research has demonstrated the direct application of xyloglucan oligosaccharides in protein stabilization. In one key study, the nonasaccharide XLLG was used to stabilize the protein structure of a xyloglucan endo-hydrolase, CtXGH74A. nih.gov The binding of the oligosaccharide to the enzyme's active site stabilized otherwise disordered loops, which was crucial for successfully determining the protein's three-dimensional structure via crystallography. nih.gov
Furthermore, xyloglucan oligosaccharides have been used as building blocks for novel, bio-based surfactants designed for protein stabilization. Researchers synthesized an amphiphilic diblock co-oligomer by chemically linking a hydrophilic xyloglucan oligosaccharide (XGO) block to a hydrophobically modified XGO block. nih.govresearchgate.net This new molecule was shown to effectively provide steric stabilization for protein nanoparticle suspensions, demonstrating superior performance in some cases compared to commercial surfactants. nih.gov
Table 2: Examples of this compound in Protein Stabilization Research
| Application | Protein Target | Mechanism / Finding | Citation(s) |
|---|---|---|---|
| Crystallography | CtXGH74A (Xyloglucan endo-hydrolase) | XLLG bound to the active site, stabilizing disordered loops and enabling structural determination. | nih.gov |
| Nanoparticle Formulation | Gliadin and Zein | A novel surfactant derived from xyloglucan oligosaccharides provided steric stabilization to protein nanoparticle suspensions. | nih.gov, researchgate.net |
| General Mechanism | Apo α-lactalbumin and Lysozyme | Oligosaccharides increase the free energy of protein unfolding primarily through a steric volume exclusion mechanism. | researchgate.net |
Development of Advanced Analytical Standards for Glycan Profiling
In glycomics and carbohydrate analysis, having well-characterized standards is essential for the accurate identification and quantification of complex glycans. This compound serves as an advanced analytical standard for glycan profiling due to its defined structure and availability in high purity (e.g., ≥75% by HPLC). chemimpex.comnih.govresearchgate.net
It is used as a reference material in various analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). researchgate.net When researchers analyze the degradation products of complex xyloglucan polysaccharides from plant cell walls, they can compare the resulting oligosaccharide fragments against the this compound standard. acs.org This comparison allows for the unambiguous identification of XLLG fragments in the mixture, aiding in the elucidation of enzyme reaction pathways and the structural analysis of the parent polysaccharide. Its use as a standard is fundamental to ensuring the accuracy and reproducibility of experiments in glycoscience. chemimpex.com
Table of Chemical Compounds
| Compound Name | Abbreviation / Synonym |
|---|---|
| This compound | XLLG, Xyloglucan Nonasaccharide |
| Glucose | Glc |
| Xylose | Xyl |
| Galactose | Gal |
| Isoprimeverose (B1236823) | - |
| Heptasaccharide Glc4Xyl3 | XXXG |
| Hexasaccharide Glc4Xyl2 | GXXG |
| Apo α-lactalbumin | - |
| Lysozyme | - |
| Gliadin | - |
Future Directions in Nonasaccharide Glc4xyl3gal2 Research
Emerging Methodologies for Glycan Characterization
The detailed structural elucidation of complex oligosaccharides like Nonasaccharide Glc4Xyl3Gal2 is fundamental to understanding their function. While traditional methods have laid the groundwork, emerging techniques are offering unprecedented levels of detail and sensitivity.
Future research will increasingly rely on a combination of advanced analytical methods. High-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) and liquid chromatography-mass spectrometry (LC-MS) are established methods for the characterization of xyloglucan (B1166014) oligosaccharides. surrey.ac.uk However, more advanced mass spectrometry techniques, such as fast-atom bombardment mass spectrometry (f.a.b.-m.s.), are providing deeper insights into the primary structures of large xyloglucan oligosaccharides. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H-NMR and two-dimensional NMR, is a powerful tool for determining the complete primary structures and anomeric configurations of novel nonasaccharides. nih.govresearchgate.netnih.gov The development of NMR databases for xyloglucan oligosaccharides will further facilitate rapid structural identification. uga.edu Novel analytical methods are also being developed for the quantitative analysis and structural elucidation of the components of complex carbohydrates, which will be instrumental in characterizing this compound and its derivatives. nih.gov
A summary of emerging characterization methodologies is presented in the table below.
| Methodology | Application for this compound | Potential Insights |
| Advanced Mass Spectrometry (e.g., FAB-MS, ESI-MSn) | Precise mass determination and fragmentation analysis. nih.govacs.org | Detailed sequencing, branching patterns, and identification of novel structural isomers. acs.org |
| High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) | Complete structural elucidation, including glycosidic linkages and anomeric configurations. nih.govresearchgate.netnih.gov | Confirmation of the Glc4Xyl3Gal2 structure and identification of subtle structural variations. |
| High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) | Separation and quantification of xyloglucan oligosaccharides from complex mixtures. surrey.ac.uknih.gov | Purity assessment and quantitative analysis during production and in biological samples. |
| Glycan Microarray Analysis (Epitomics) | High-throughput screening of interactions with proteins and antibodies. frontiersin.orgnih.gov | Identification of binding partners and elucidation of biological recognition events. |
Integrative Omics Approaches in Glycobiology
The study of this compound is poised to benefit significantly from integrative omics approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics to provide a holistic view of biological systems. uga.edunih.govcanadianglycomics.ca
By applying these multi-omics strategies to plant cell wall metabolism, researchers can gain a deeper understanding of the biosynthesis, modification, and degradation of xyloglucans, including the pathways that lead to the formation of this compound. mdpi.comresearchgate.net For instance, transcriptomic and proteomic analyses of plants or microorganisms can identify the specific enzymes (e.g., xyloglucanases, glycosyltransferases) involved in its synthesis and turnover. mdpi.com
Metabolomics, particularly when integrated with glycomics, offers a powerful lens to study the flux of sugar nucleotides and other precursors in the biosynthetic pathways of complex glycans. nih.gov Focused metabolomic studies using techniques like hydrophilic interaction liquid chromatography-mass spectrometry (HILIC-MS) can discriminate between closely related sugar-nucleotide intermediates, aiding in the elucidation of the biosynthetic routes of novel carbohydrate structures. nih.gov Although direct multi-omics studies on this compound are still nascent, the application of these approaches to plant cell wall biology is a rapidly advancing field that will undoubtedly provide crucial insights. frontiersin.orgnih.govmdpi.com
The table below outlines how different omics approaches can be integrated to study this compound.
| Omics Field | Focus of Study | Contribution to this compound Research |
| Genomics | Identification of genes encoding enzymes for xyloglucan synthesis and modification. | Uncovering the genetic blueprint for the production of this compound. |
| Transcriptomics | Analysis of gene expression patterns under different conditions. | Understanding the regulation of xyloglucan metabolism and the conditions that favor this compound formation. |
| Proteomics | Identification and quantification of proteins, including enzymes and binding partners. | Characterizing the enzymatic machinery and interaction networks related to this compound. |
| Metabolomics/Glycomics | Profiling of small molecules, including sugar precursors and oligosaccharides. nih.gov | Mapping the metabolic pathways and fluxes leading to the synthesis and degradation of this compound. nih.gov |
Elucidation of Novel Biological Roles and Interaction Partners
While some biological activities of xyloglucan oligosaccharides are known, future research is expected to uncover novel roles and interaction partners for this compound. Early studies have shown that a xyloglucan nonasaccharide can exhibit "anti-auxin" activity, inhibiting auxin-induced growth in plant segments, and can influence the viability of regenerating protoplasts. researchgate.netresearchgate.netnih.gov
There is growing interest in the potential health benefits of xyloglucan and its degradation products. Xyloglucan itself has mucoadhesive properties and can act as a protective barrier on mucous membranes. nih.govmdpi.com Its degradation products, including smaller oligosaccharides, may have prebiotic effects, promoting the growth of beneficial gut bacteria. researchgate.net The removal of galactose side-chains from xyloglucan oligosaccharides can enhance their utilization by fecal microbiota, suggesting that the specific structure of this compound could influence its prebiotic potential. researchgate.net
Future research will likely explore the use of this compound and its derivatives in medicine. For example, its structure could be leveraged for targeted drug delivery. By attaching therapeutic molecules to the nonasaccharide, it may be possible to prevent their premature absorption and enable their release by specific enzymes in the gut microbiota. canadianglycomics.ca Furthermore, the synthesis of novel surfactants from highly branched xyloglucan oligosaccharides opens up possibilities for their use in various biotechnological applications, including the extraction of membrane-bound enzymes. oup.comresearchgate.net
Key areas for future investigation into the biological roles of this compound are summarized below.
| Research Area | Potential Application/Role | Scientific Approach |
| Plant Biology | Regulation of plant growth and development. | Bioassays to test for anti-auxin and other hormonal activities; studies on cell wall integrity. |
| Human Health | Prebiotic effects and gut health modulation. researchgate.net | In vitro fermentation studies with gut microbiota; clinical trials to assess impact on gut microbiome composition. researchgate.net |
| Drug Delivery | Targeted delivery of therapeutics to the colon. canadianglycomics.ca | Synthesis of nonasaccharide-drug conjugates and in vivo studies of their release and efficacy. |
| Biotechnology | Bio-based surfactants and emulsifiers. oup.comresearchgate.net | Synthesis and characterization of amphiphilic derivatives and testing their properties in various applications. |
Sustainable Production and Bioprocessing Technologies for Complex Oligosaccharides
The scalable and sustainable production of structurally defined oligosaccharides like this compound is a major goal for its future application. Current methods often rely on the enzymatic hydrolysis of xyloglucan extracted from plant sources.
A promising avenue for sustainable production is the use of agricultural by-products as a source of xyloglucan. For example, tamarind kernel powder, a waste product from the food industry, is a rich source of xyloglucan and can be used to produce xyloglucan oligosaccharides. nih.gov Other potential sources include Detarium senegalense and Afzelia africana seeds. mdpi.com The extraction of xyloglucan from these materials, followed by enzymatic cleavage, offers a "green" production route. surrey.ac.uk
Advances in bioprocessing technology are also crucial. The use of specific enzymes, such as xyloglucanases from various glycoside hydrolase families (e.g., GH5, GH12, GH74), allows for the targeted degradation of xyloglucan into specific oligosaccharides, including this compound. mdpi.comnih.gov Furthermore, glycosynthases, which are mutant glycosidases, are emerging as tools for the synthesis of complex polysaccharides with regular substitution patterns that are not available in nature. acs.org
Enzyme membrane bioreactors (EMRs) represent an emerging and sustainable technology for the synthesis and purification of oligosaccharides. nih.govnih.govmdpi.com EMRs integrate enzymatic reactions with membrane filtration, allowing for continuous production, enzyme recycling, and selective separation of the desired product, which can reduce operational costs and the use of hazardous chemicals. researchgate.netnih.gov Ultrasonic bioreactors are another technology that can intensify fermentation processes for the biosynthesis of oligosaccharides by enhancing mass transfer. hielscher.com
The table below highlights key aspects of sustainable production and bioprocessing for this compound.
| Technology/Approach | Description | Advantages for this compound Production |
| Use of Agricultural By-products | Utilization of materials like tamarind kernel powder as a source of xyloglucan. nih.gov | Low-cost, renewable feedstock; reduces waste. |
| Specific Enzyme-Catalyzed Hydrolysis | Employment of specific xyloglucanases to cleave xyloglucan into defined oligosaccharides. mdpi.comnih.gov | High specificity and yield of the target nonasaccharide. |
| Glycosynthase Technology | Use of mutant enzymes for the synthesis of novel xyloglucan structures. acs.org | Production of homogeneous xyloglucans with tailored structures. |
| Enzyme Membrane Bioreactors (EMRs) | Integration of enzymatic synthesis and membrane separation for continuous production and purification. researchgate.netnih.govnih.govmdpi.com | Increased efficiency, enzyme reusability, and reduced downstream processing costs. |
| Ultrasonic Bioreactors | Application of ultrasound to enhance fermentation and enzymatic reactions. hielscher.com | Accelerated production rates and improved yields. hielscher.com |
Q & A
Basic Question: How is the structural elucidation of Nonasaccharide Glc4Xyl3Gal2 performed using spectroscopic techniques?
Methodological Answer:
The structure is resolved using nuclear magnetic resonance (NMR) and ATR-FTIR spectroscopy . For NMR, 1H and 13C experiments (e.g., HSQC and HMBC) are conducted to assign glycosidic linkages and monosaccharide residues. ATR-FTIR identifies functional groups like sulfation patterns or hydroxyl stretches, with spectral ranges of 4000–500 cm⁻¹. For example, sulfated nonasaccharides show distinct S=O stretching vibrations near 1250 cm⁻¹. Data processing uses software such as Bruker TopSpin® 4.0.5 .
Basic Question: What analytical methods ensure the purity and monosaccharide composition of this compound?
Methodological Answer:
Purity is validated via high-performance liquid chromatography (HPLC) with a minimum assay threshold of 97% . Monosaccharide composition is confirmed by hydrolysis followed by gas chromatography (GC) or high-performance anion-exchange chromatography (HPAEC). Contaminants like heavy metals (e.g., Pb <5 ppm) and sulfated ash (max 0.05%) are quantified using inductively coupled plasma mass spectrometry (ICP-MS) and gravimetric analysis, respectively .
Advanced Question: How can researchers resolve contradictions between spectroscopic data and chromatographic results during structural characterization?
Methodological Answer:
Contradictions may arise from sample degradation, isotopic impurities, or instrumental artifacts. To address this:
- Cross-validate data using multiple techniques (e.g., NMR for linkage confirmation vs. GC for monosaccharide ratios).
- Replicate experiments under controlled conditions (e.g., inert atmosphere to prevent oxidation).
- Apply principal component analysis (PCA) to identify outliers in spectral datasets .
Advanced Question: What experimental strategies optimize the functionalization of this compound for glycobiological studies?
Methodological Answer:
Functionalization (e.g., fucosylation or sulfation) requires real-time monitoring via thin-layer chromatography (TLC) to track reaction progress. For example, TLC with silica gel plates and a butanol-acetic acid-water solvent system (12:3:5) resolves intermediate oligosaccharides. Post-functionalization, purification is achieved using size-exclusion chromatography (SEC) or ion-exchange chromatography. Structural fidelity is confirmed via MALDI-TOF mass spectrometry .
Basic Question: What storage conditions preserve the integrity of this compound?
Methodological Answer:
Store as a lyophilized powder at ≤25°C in a desiccated environment (humidity <30%). Prolonged exposure to moisture or heat accelerates hydrolysis of glycosidic bonds. For aqueous solutions, use sterile buffers (pH 6–7) with 0.02% sodium azide to inhibit microbial growth, and store at –20°C .
Advanced Question: How can researchers design experiments to investigate the conformational dynamics of this compound in solution?
Methodological Answer:
Use molecular dynamics (MD) simulations paired with small-angle X-ray scattering (SAXS) . MD parameters (e.g., AMBER force fields) model glycosidic torsion angles, while SAXS provides empirical radius of gyration (Rg) values. Discrepancies between simulated and experimental Rg values indicate incomplete solvation or force field inaccuracies, necessitating iterative refinement .
Basic Question: What synthetic routes are available for producing this compound?
Methodological Answer:
Synthesis involves stepwise enzymatic glycosylation using glycosyltransferases (e.g., β-1,4-galactosyltransferase for Gal additions) or chemical methods like trichloroacetimidate activation. For example, Xyl residues are introduced using UDP-xylose donors and α-xylosyltransferases. Reaction progress is monitored via LC-MS, and intermediates are purified using reverse-phase chromatography .
Advanced Question: How should researchers address reproducibility challenges in oligosaccharide synthesis?
Methodological Answer:
Reproducibility issues often stem from batch-to-batch variability in enzyme activity or donor substrates. Mitigation strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
